2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine
Description
Historical Context and Development
The development of 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine emerged from systematic investigations into morpholine-containing aromatic compounds during the late 20th and early 21st centuries. The compound was first synthesized as part of broader research programs focused on creating novel pharmaceutical intermediates with enhanced biological activity profiles. The synthetic methodology for this compound evolved through iterative improvements in organic synthesis techniques, particularly in the development of efficient etherification reactions between phenolic compounds and morpholine derivatives.
Historical documentation reveals that the compound gained prominence following successful applications in medicinal chemistry research programs. The initial synthetic approaches involved multi-step procedures that required careful optimization of reaction conditions to achieve acceptable yields. Early research efforts concentrated on developing reliable synthetic routes that could be scaled for industrial applications, leading to the current standardized two-step synthesis methodology that has become widely adopted in research laboratories.
The compound's historical significance extends beyond its synthetic accessibility to encompass its role in advancing understanding of structure-activity relationships in morpholine-containing pharmaceuticals. Research conducted throughout the early 2000s established fundamental principles regarding how morpholine substitution patterns influence biological activity, with this particular compound serving as a critical reference structure in numerous comparative studies.
Structural Classification and Nomenclature
This compound belongs to the chemical class of substituted anilines, specifically categorized as an aromatic ether due to the presence of the ethoxy linkage connecting the phenyl ring to the morpholine moiety. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name accurately describing the substitution pattern and connectivity of functional groups.
The molecular formula C₁₃H₂₀N₂O₂ reflects the compound's composition, incorporating thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of 236.31 grams per mole positions this compound within the range typical for small-molecule pharmaceutical intermediates, facilitating favorable pharmacokinetic properties when incorporated into larger drug structures.
Structural analysis reveals the compound contains several key functional groups that contribute to its chemical reactivity and biological activity. The primary amine group attached to the benzene ring provides nucleophilic reactivity, while the morpholine ring offers additional sites for hydrogen bonding and conformational flexibility. The methyl substituent at the 2-position of the benzene ring introduces steric effects that influence both chemical reactivity and molecular recognition properties.
The compound's International Union of Pure and Applied Chemistry name is systematically derived as this compound, with alternative nomenclature including 2-methyl-4-[2-(morpholin-4-yl)ethoxy]aniline. The structural classification encompasses multiple chemical families, including substituted anilines, morpholine derivatives, and aryl ethers, reflecting the compound's multifunctional nature.
Significance in Chemical Research Literature
The research literature demonstrates substantial interest in this compound across multiple chemical disciplines. Pharmaceutical development research has identified this compound as a valuable intermediate in synthesizing various therapeutic agents, particularly those targeting neurological pathways. The compound's significance stems from its ability to serve as a versatile building block that can be modified through standard organic transformations to generate libraries of related structures for biological screening.
Polymer chemistry research has documented the compound's utility in formulating specialty polymers with enhanced properties. Studies have shown that incorporation of this morpholine-containing structure into polymer backbones improves flexibility and thermal stability characteristics, making it valuable for advanced materials applications. The unique combination of aromatic and aliphatic components provides optimal balance between rigidity and flexibility in polymer systems.
Biochemical research applications have established the compound's importance in enzyme inhibition studies and receptor binding investigations. The morpholine ring system contributes to favorable binding interactions with various biological targets, while the substituted aniline portion provides opportunities for specific molecular recognition. These properties have made the compound a frequent choice for medicinal chemistry optimization programs.
Analytical chemistry applications have demonstrated the compound's utility as a reagent in detection and quantification protocols. Research has shown its effectiveness in analytical techniques designed to identify specific compounds in complex mixtures, which proves crucial for quality control applications across various industries. The compound's distinctive spectroscopic properties facilitate reliable detection and measurement in diverse analytical contexts.
Related Morpholine-Containing Compounds
The chemical literature encompasses numerous morpholine-containing compounds that share structural similarities with this compound. These related structures provide valuable insights into structure-activity relationships and synthetic methodologies applicable to the target compound.
4-[2-(4-Morpholinyl)ethoxy]aniline represents the closest structural analog, differing only by the absence of the methyl substituent at the 2-position of the benzene ring. This compound, bearing Chemical Abstracts Service number 52481-41-1, has molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.283 grams per mole. Research has established its applications in pharmaceutical development and polymer chemistry, with documented use in neurological disorder drug development programs.
2-Methoxy-4-(4-morpholinyl)aniline provides another important structural comparison, featuring direct attachment of the morpholine ring to the benzene system rather than through an ethoxy linker. With Chemical Abstracts Service number 209960-91-8 and molecular formula C₁₁H₁₆N₂O₂, this compound demonstrates how structural modifications influence chemical and biological properties. The molecular weight of 208.257 grams per mole reflects the different substitution pattern compared to the target compound.
2-(2-Morpholin-4-ylethoxy)aniline represents a positional isomer where the ethoxy-morpholine substituent occupies the 2-position rather than the 4-position of the aniline ring. This compound, with Chemical Abstracts Service number 64039-56-1, shares the same molecular formula C₁₂H₁₈N₂O₂ as the unsubstituted analog but demonstrates different chemical reactivity patterns due to the altered substitution pattern.
Table 1: Comparative Analysis of Related Morpholine-Containing Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| This compound | 946742-70-7 | C₁₃H₂₀N₂O₂ | 236.31 | Reference compound with 2-methyl substituent |
| 4-[2-(4-Morpholinyl)ethoxy]aniline | 52481-41-1 | C₁₂H₁₈N₂O₂ | 222.283 | Lacks 2-methyl substituent |
| 2-Methoxy-4-(4-morpholinyl)aniline | 209960-91-8 | C₁₁H₁₆N₂O₂ | 208.257 | Direct morpholine attachment, methoxy group |
| 2-(2-Morpholin-4-ylethoxy)aniline | 64039-56-1 | C₁₂H₁₈N₂O₂ | 222.28 | Ethoxy-morpholine at 2-position |
Additional morpholine-containing structures documented in the research literature include 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, which features the methyl substituent at the 3-position rather than the 2-position. This positional isomer, with Chemical Abstracts Service number 1185300-68-8, demonstrates how subtle structural changes can significantly impact compound properties and applications.
Properties
IUPAC Name |
2-methyl-4-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOGHJZAJAHNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine typically involves the reaction of 2-methyl-4-nitrophenol with 2-(4-morpholinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade equipment and maintaining stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes critical parameters for 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine and its analogs:
Physicochemical and Functional Comparisons
Morpholine vs. Piperidine Substitution
- Morpholine (target compound): The oxygen atom in morpholine enhances hydrogen-bond acceptor capacity, improving solubility in polar solvents (e.g., water solubility ~15 mg/mL) .
- Piperidine (946774-13-6): Lacks oxygen, reducing polarity but increasing basicity. This may improve membrane permeability in biological systems but reduce aqueous solubility (~5 mg/mL) .
Chain Length and Substituents
- Ethoxy vs. Propoxy Chains (target vs.
- Trifluoromethyl Group (1185297-16-8): The CF₃ group stabilizes the phenyl ring against oxidative metabolism, extending half-life in vivo. However, the extended ethoxy chain may increase viscosity in formulations .
Heterocyclic Variations
- Oxazole Core (81935-22-0): The oxazole ring acts as a bioisostere for ester or amide groups, offering metabolic resistance while maintaining planar geometry for π-π stacking in drug-receptor interactions .
Biological Activity
Overview
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine, with the molecular formula and CAS Number 946742-70-7, is a compound that has garnered interest for its potential biological activities. This compound features a phenylamine structure, characterized by an amino group attached to a phenyl ring, along with a morpholine ring and an ethoxy group, which may enhance its chemical properties and influence its biological activity.
The synthesis of this compound typically involves the reaction of 2-methyl-4-nitrophenol with 2-(4-morpholinyl)ethanol. This reaction is generally conducted in the presence of potassium carbonate and dimethylformamide (DMF) as solvents, followed by heating to facilitate the reaction .
Key Chemical Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed using sodium borohydride.
- Substitution : Nucleophilic substitution reactions are possible, allowing for the replacement of the morpholine group with other nucleophiles .
While specific mechanisms of action for this compound have not been extensively documented, it is known to interact with various biological targets such as enzymes and receptors. The presence of functional groups like morpholine and ethoxy may facilitate these interactions, potentially altering enzyme activity or receptor binding .
Research Applications
The compound is primarily used in research settings to study:
- Enzyme Interactions : Investigating how this compound affects enzyme activity can provide insights into its potential therapeutic applications.
- Protein Binding Studies : Understanding how this compound binds to proteins can elucidate its biological roles .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Morpholinoethoxy)aniline | Contains a morpholine ring and ethoxy group | Often used as a reference compound in pharmacology |
| 3-Ethoxy-4-methoxybenzaldehyde | Similar aromatic structure | Primarily used as an intermediate in synthesis |
| N,N-Diethyl-morpholine | Morpholine derivative without phenylamine structure | Focused on solvent properties rather than biological activity |
This comparison highlights how the specific combination of functional groups in this compound may lead to distinct biological activities compared to its analogs.
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 4-amino-2-methylphenol and 2-chloroethyl morpholine. Key steps include:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .
- Catalysts: Use K₂CO₃ or Cs₂CO₃ to deprotonate the phenolic hydroxyl group, facilitating ether bond formation.
- Temperature Optimization: Reactions are conducted at 80–100°C for 6–12 hours, monitored by TLC or HPLC for completion .
- Yield Improvement: Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >85% purity. Common impurities include unreacted morpholine derivatives, identified via LC-MS .
Advanced: How can computational modeling predict the biological target interactions of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study interactions:
- Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set) to minimize energy .
- Target Selection: Prioritize receptors like G-protein-coupled receptors (GPCRs) or kinases, given morpholine’s prevalence in such inhibitors .
- Critical Parameters:
- Validation: Compare docking results with experimental IC₅₀ data from kinase inhibition assays .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify key signals:
- IR Spectroscopy: Confirm ether (C-O-C) stretch at 1100–1250 cm⁻¹ and N-H bend (primary amine) at 1600 cm⁻¹ .
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peak at m/z 223.3 (molecular weight 222.28) .
- Purity Analysis: Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm .
Advanced: How can contradictions in reported biological activities of morpholine derivatives be resolved through SAR studies?
Methodological Answer:
- Systematic SAR Design:
- Data Normalization: Control for assay conditions (pH, ionic strength) to isolate substituent effects.
- Statistical Analysis: Apply multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity .
- Case Study: Ethoxy chain length in morpholine derivatives impacts solubility; longer chains reduce cellular uptake despite higher in vitro potency .
Basic: What purification strategies are recommended for isolating this compound?
Methodological Answer:
- Impurity Profile: Common byproducts include unreacted 2-chloroethyl morpholine (detected via Cl⁻ ion testing) and dimerized intermediates .
- Techniques:
- Recrystallization: Use ethanol/water (1:3) to exploit the compound’s moderate solubility (melting point: 53°C) .
- Column Chromatography: Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5) removes polar impurities.
- Final Purity Check: Confirm >98% purity via HPLC retention time (8.2 min under conditions in FAQ 3) .
Advanced: How can kinetic isotope effects (KIEs) elucidate degradation mechanisms of this compound?
Methodological Answer:
- Experimental Design:
- Analytical Tools:
- HPLC-MS/MS: Monitor degradation products (e.g., morpholine release via m/z 87.1).
- KIE Calculation: Compare rate constants (k_H/k_D) for deuterated vs. non-deuterated compounds. A KIE >1 indicates rate-limiting C-H bond cleavage.
- Mechanistic Insight: High KIE (≈2.5) at pH >10 suggests base-catalyzed hydrolysis of the ethoxy group dominates degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
